Cas no 86902-27-4 (4-(Benzyloxy)-3-chlorophenol)

4-(Benzyloxy)-3-chlorophenol is a substituted phenol derivative featuring a benzyloxy group at the para position and a chloro substituent at the meta position relative to the hydroxyl group. This compound is of interest in synthetic organic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-donating (benzyloxy) and electron-withdrawing (chloro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its structural features make it valuable for constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its phenolic nature, requiring appropriate safety measures during storage and use.
4-(Benzyloxy)-3-chlorophenol structure
4-(Benzyloxy)-3-chlorophenol structure
商品名:4-(Benzyloxy)-3-chlorophenol
CAS番号:86902-27-4
MF:C13H11ClO2
メガワット:234.678242921829
MDL:MFCD11848188
CID:836203
PubChem ID:13210859

4-(Benzyloxy)-3-chlorophenol 化学的及び物理的性質

名前と識別子

    • 4-(Benzyloxy)-3-chlorophenol
    • 4-Benzyloxy-3-chlorophenol
    • 3-chloro-4-phenylmethoxyphenol
    • 4-Benzyloxy-3-chloro-phenol
    • 3-Chloro-4-(phenylmethoxy)phenol (ACI)
    • MFCD11848188
    • CS-0195032
    • 86902-27-4
    • DTXSID90528122
    • N12855
    • SCHEMBL1532826
    • AKOS016007307
    • PQBMHARERZHVJP-UHFFFAOYSA-N
    • MDL: MFCD11848188
    • インチ: 1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
    • InChIKey: PQBMHARERZHVJP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(OCC2C=CC=CC=2)=CC=C(O)C=1

計算された属性

  • せいみつぶんしりょう: 234.04500
  • どういたいしつりょう: 234.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.46000
  • LogP: 3.62460

4-(Benzyloxy)-3-chlorophenol セキュリティ情報

4-(Benzyloxy)-3-chlorophenol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(Benzyloxy)-3-chlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B130258-100mg
4-(Benzyloxy)-3-chlorophenol
86902-27-4
100mg
$ 65.00 2022-06-07
TRC
B130258-500mg
4-(Benzyloxy)-3-chlorophenol
86902-27-4
500mg
$ 115.00 2022-06-07
abcr
AB516104-250mg
4-Benzyloxy-3-chlorophenol; .
86902-27-4
250mg
€141.70 2024-08-02
Aaron
AR004IUU-1g
4-(benzyloxy)-3-chlorophenol
86902-27-4
1g
$187.00 2023-12-14
Aaron
AR004IUU-5g
4-(Benzyloxy)-3-chlorophenol
86902-27-4 95%
5g
$487.00 2025-02-12
A2B Chem LLC
AC09962-250mg
4-(Benzyloxy)-3-chlorophenol
86902-27-4 97%
250mg
$101.00 2024-04-19
A2B Chem LLC
AC09962-5g
4-(Benzyloxy)-3-chlorophenol
86902-27-4 97%
5g
$440.00 2024-04-19
eNovation Chemicals LLC
Y0994620-5g
4-(benzyloxy)-3-chlorophenol
86902-27-4 95%
5g
$600 2025-02-24
TRC
B130258-50mg
4-(Benzyloxy)-3-chlorophenol
86902-27-4
50mg
$ 50.00 2022-06-07
eNovation Chemicals LLC
Y0994620-5g
4-(Benzyloxy)-3-chlorophenol
86902-27-4 95%
5g
$565 2024-08-02

4-(Benzyloxy)-3-chlorophenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 d, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
リファレンス
Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors
Potashman, Michele H.; et al, Journal of Medicinal Chemistry, 2007, 50(18), 4351-4373

4-(Benzyloxy)-3-chlorophenol Raw materials

4-(Benzyloxy)-3-chlorophenol Preparation Products

4-(Benzyloxy)-3-chlorophenol 関連文献

4-(Benzyloxy)-3-chlorophenolに関する追加情報

Introduction to 4-(Benzyloxy)-3-chlorophenol (CAS No. 86902-27-4)

4-(Benzyloxy)-3-chlorophenol, identified by its Chemical Abstracts Service (CAS) number 86902-27-4, is a significant compound in the realm of pharmaceutical and chemical research. This aromatic heterocyclic compound features a benzyloxy group attached to a chlorophenol backbone, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.

The molecular structure of 4-(Benzyloxy)-3-chlorophenol consists of a benzene ring substituted with a hydroxyl group at the 3-position and a benzyloxy group at the 4-position, with the presence of a chlorine atom further enhancing its reactivity. This unique arrangement allows for diverse chemical modifications, making it valuable in the development of novel therapeutic agents and agrochemicals.

In recent years, there has been growing interest in 4-(Benzyloxy)-3-chlorophenol due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in synthesizing bioactive molecules, particularly those targeting inflammatory and infectious diseases. The compound's ability to interact with biological targets through both hydrophobic and hydrophilic interactions makes it an attractive scaffold for drug design.

One of the most compelling aspects of 4-(Benzyloxy)-3-chlorophenol is its utility in the synthesis of phenolic derivatives known for their antimicrobial and antioxidant properties. Studies have demonstrated that modifications of the chlorophenol core can lead to compounds with enhanced efficacy against resistant bacterial strains. For instance, derivatives of this compound have shown promising results in preliminary screenings as inhibitors of bacterial biofilm formation, a critical factor in antibiotic resistance.

The benzyloxy group in 4-(Benzyloxy)-3-chlorophenol also contributes to its pharmacological potential by influencing solubility and metabolic stability. This feature is particularly important in drug development, where pharmacokinetic properties often determine a drug's clinical success. Researchers have leveraged this property to design prodrugs that release active pharmaceutical ingredients under specific physiological conditions, thereby improving therapeutic outcomes.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(Benzyloxy)-3-chlorophenol's interactions with biological systems. Molecular docking studies have identified potential binding sites on enzymes and receptors relevant to neurological disorders, suggesting its role as a lead compound for neuroprotective agents. These findings align with broader trends in drug discovery, where natural product-inspired scaffolds are being repurposed for modern therapeutic needs.

The agrochemical sector has also recognized the significance of 4-(Benzyloxy)-3-chlorophenol as a building block for developing novel pesticides. Its structural features allow for the creation of compounds that disrupt essential metabolic pathways in pests while maintaining low toxicity to non-target organisms. Such developments are crucial in addressing the growing challenge of pest resistance to conventional pesticides.

In conclusion, 4-(Benzyloxy)-3-chlorophenol (CAS No. 86902-27-4) represents a multifaceted compound with substantial potential across pharmaceuticals and agrochemicals. Its unique structural attributes, coupled with recent advancements in synthetic methodologies and computational biology, position it as a key player in ongoing research efforts aimed at addressing global health and agricultural challenges.

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Amadis Chemical Company Limited
(CAS:86902-27-4)4-(Benzyloxy)-3-chlorophenol
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はかる:5g
価格 ($):1074.0